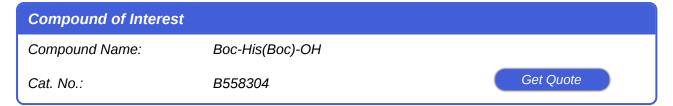


Best practices for handling and storing Boc-His(Boc)-OH

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Application Notes & Protocols for Boc-His(Boc)-OH

Introduction

N α ,Nim-bis(tert-butoxycarbonyl)-L-histidine, commonly known as **Boc-His(Boc)-OH**, is a crucial amino acid derivative used in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy.[1][2] The two tert-butoxycarbonyl (Boc) groups provide temporary protection for the α -amino group and the imidazole side chain's τ -nitrogen. This dual protection is essential to prevent unwanted side reactions during the peptide chain elongation process.[1] Proper handling and storage of this reagent are critical to maintain its integrity and ensure the successful synthesis of high-purity peptides. These notes provide detailed guidelines for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing **Boc-His(Boc)-OH**.

Physicochemical and Hazard Information

Understanding the fundamental properties and hazards of **Boc-His(Boc)-OH** is the first step toward safe and effective handling.

Table 1: Physicochemical Properties of Boc-His(Boc)-OH



Property	Value	Source(s)
Synonyms	Nα,Nım-di-Boc-L-histidine, N,N'-Di-tert-butoxycarbonyl-L- histidine	[3]
CAS Number	20866-46-0	[4]
Molecular Formula	C16H25N3O6	
Molecular Weight	355.39 g/mol	
Appearance	White to off-white or beige powder	
Purity (Typical)	≥98%	_

Table 2: GHS Hazard Information

Hazard Statement	Description	Precautionary Statement	Source(s)
H315	Causes skin irritation	P264, P280, P302+P352	
H319	Causes serious eye irritation	P280, P305+P351+P338	-
H340	May cause genetic defects	P203, P280, P318	
H350	May cause cancer	P203, P280, P318	-
H372	Causes damage to organs through prolonged or repeated exposure	P260, P319	-

Note: GHS hazard classifications may vary between suppliers. Users should always consult the specific Safety Data Sheet (SDS) provided with the product.



Recommended Storage and Handling

To prevent degradation and maintain the quality of **Boc-His(Boc)-OH**, strict adherence to proper storage and handling protocols is necessary. The primary chemical liability is the acid-labile nature of the Boc protecting groups.

3.1. Storage Conditions

Long-term stability is best achieved under cold and dry conditions. While some suppliers suggest room temperature storage for the solid, cold storage is recommended to maximize shelf life.

Table 3: Recommended Storage Conditions for Boc-His(Boc)-OH

Condition	Temperature	Atmosphere	Container	Duration
Short-term	2-8°C	Inert gas (e.g., Argon, Nitrogen)	Tightly sealed, opaque	Weeks to months
Long-term	-20°C	Inert gas (e.g., Argon, Nitrogen)	Tightly sealed, opaque	Months to years

Key Handling Practices:

- Prevent Condensation: Before opening, always allow the container to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis of the Boc groups.
- Minimize Exposure: Work quickly when weighing the compound and securely reseal the container immediately afterward.
- Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.
- Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the original container.



Experimental Protocol: Use in Boc-SPPS

This section outlines a general protocol for the manual coupling of **Boc-His(Boc)-OH** during a Boc solid-phase peptide synthesis workflow. The Boc strategy involves the use of an acid-labile Nα-Boc group and more permanent, stronger-acid-labile side-chain protecting groups.

4.1. Materials

- Peptide-resin with a free N-terminal amine
- Boc-His(Boc)-OH
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- · Kaiser test kit

4.2. Method for a Single Coupling Cycle

This procedure assumes a starting scale of 0.2 mmol on a 100-200 mesh Merrifield or PAM resin.

- Resin Swelling: Swell the peptide-resin (1 eq.) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel with agitation. Drain the DCM.
- Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin.
 - Agitate for 2 minutes, then drain.



- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.

Neutralization:

- Wash the resin with a 5% DIEA in DCM solution (2 x 10 mL) for 2 minutes each wash to neutralize the ammonium trifluoroacetate salt.
- Wash the resin again with DCM (5 x 10 mL) to remove excess base.
- · Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Boc-His(Boc)-OH (3 eq., 0.6 mmol, 213 mg) and HBTU (2.9 eq., 0.58 mmol, 220 mg) in a minimal amount of DMF (~2 mL).
 - \circ Add DIEA (6 eq., 1.2 mmol, 209 μ L) to the amino acid solution to begin activation. The solution may change color.
 - Immediately add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture at room temperature for 1-2 hours.

Monitoring and Washing:

- Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
- If the test is positive, the coupling step may be repeated.
- Once coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.



Final Cleavage

After the full peptide sequence is assembled, the two Boc groups on the final histidine residue are cleaved simultaneously during the final deprotection step using strong acids like trifluoroacetic acid (TFA). The complete cleavage of the peptide from the resin and removal of all side-chain protecting groups typically requires treatment with a stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step must be performed with extreme caution in a specialized apparatus and with appropriate scavengers to prevent side reactions.

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